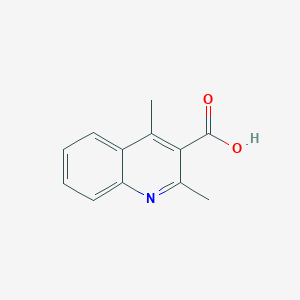
2,4-dimethylquinoline-3-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-dimethylquinoline-3-carboxylic acid derivatives can be approached through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, as demonstrated in the synthesis of related 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids (Rudenko et al., 2012). The mechanism of formation for these compounds has been proposed based on ab initio quantum-chemical calculations, illustrating the complexity and specificity required in the synthesis process.
Molecular Structure Analysis
Molecular structure analysis of 2,4-dimethylquinoline-3-carboxylic acid and its derivatives can be achieved through X-ray structural analysis. For instance, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established, showcasing the intricate arrangements of atoms and bonds within these compounds (Rudenko et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2,4-dimethylquinoline-3-carboxylic acid derivatives can vary widely, depending on the functional groups and reaction conditions. For example, the synthesis of organotin(IV) carboxylates based on similar carboxylic acids has been explored, highlighting the diverse chemical reactivity and potential applications of these compounds in fields such as luminescent materials and antitumor activities (Xiao et al., 2017).
Physical Properties Analysis
The physical properties of 2,4-dimethylquinoline-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties can be determined through experimental methods, including spectroscopic characterization and X-ray crystallography, providing insights into the compound's stability, reactivity, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties of 2,4-dimethylquinoline-3-carboxylic acid derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are essential for their application in synthesis and material science. Studies on the synthesis, structure, and physico-chemical properties of related compounds offer valuable information on their chemical behavior and potential uses in various fields (Davydov et al., 1993).
Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
2. Synthetic Chemistry
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Various synthetic routes have been developed for quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
3. Biological Activities
Quinoline derivatives have been found to exhibit a wide range of biological activities. They have been reported to have anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities .
4. Natural Products
Quinoline and its derivatives are a vital nucleus in several natural products. More than 13,000 derivatives are reported, with well over 100 naturally occurring molecules displaying this motif .
5. Drug Discovery
Quinoline derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are used in the synthesis of various FDA-approved drugs .
6. Green Chemistry
There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the synthesis of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts, is of significant interest .
7. Colorimetric and Fluorogenic Responses
Quinoline derivatives can be used in colorimetric and fluorogenic responses in both physiological conditions and food additives . This method uses sharp colorimetric, as well as fluorogenic responses .
8. Synthesis of Bioactive Chalcone Derivatives
Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
9. Synthesis of Fused Ring Systems
Quinoline derivatives, including “2,4-dimethylquinoline-3-carboxylic Acid”, have been used in the synthesis of fused ring systems . Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
10. Synthesis of Biologically and Pharmaceutically Active Compounds
Quinoline derivatives have been used in the synthesis of biologically and pharmaceutically active compounds . They have been used in the synthesis of various FDA-approved drugs .
11. Synthesis of Quinoline-4-carboxylic Acid
Quinoline derivatives have been used in the synthesis of quinoline-4-carboxylic acid . A catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .
Safety And Hazards
Zukünftige Richtungen
Quinoline motifs, including 2,4-dimethylquinoline-3-carboxylic acid, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of traditional and green synthetic approaches of quinoline and its analogs .
Eigenschaften
IUPAC Name |
2,4-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPGXNTIAITRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407158 | |
| Record name | 2,4-dimethylquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethylquinoline-3-carboxylic Acid | |
CAS RN |
104785-55-9 | |
| Record name | 2,4-Dimethyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104785-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethylquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

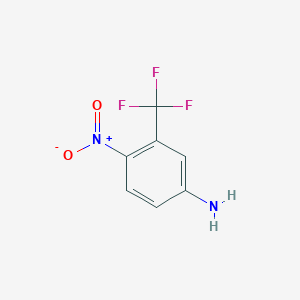
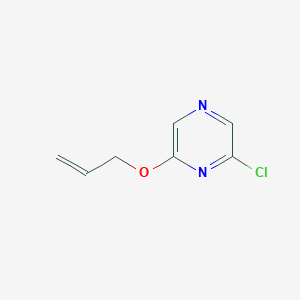
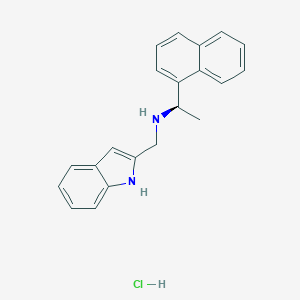
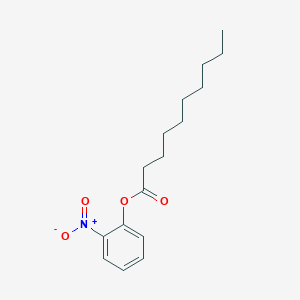
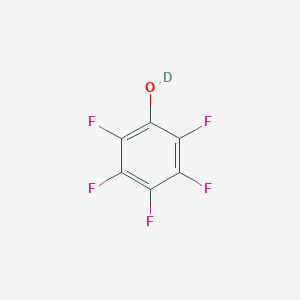
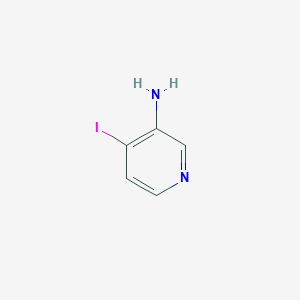
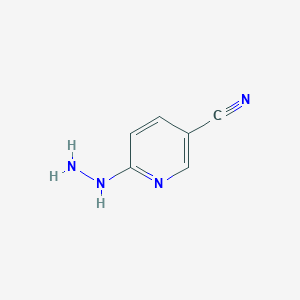
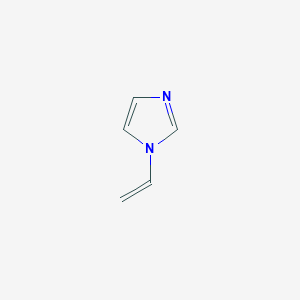
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
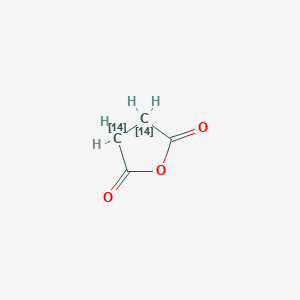
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)